4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide
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Overview
Description
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core, a methoxy group, and a butanamide moiety
Preparation Methods
The synthesis of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available reagents. The synthetic route often includes the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions, followed by the introduction of the methoxy group and the butanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and efficiency .
Chemical Reactions Analysis
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines
Scientific Research Applications
4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Material Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Research: Researchers investigate the compound’s interactions with biological molecules to understand its mechanism of action and potential effects on cellular processes.
Industrial Applications: The compound’s chemical properties may be exploited in various industrial processes, including the synthesis of other complex molecules and the development of new chemical products
Mechanism of Action
The mechanism of action of 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide include other triazolopyridazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and overall reactivity. Examples of similar compounds include:
- 6,7,8-triphenyl-2,3-dihydro[1,2,4]triazolo[4,3-b]pyridazin-3-one
- 6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-ol
- 4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid .
Properties
Molecular Formula |
C18H22N6O2S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H22N6O2S/c1-26-17-11-10-15-22-21-14(24(15)23-17)8-5-9-16(25)20-18-19-12-6-3-2-4-7-13(12)27-18/h10-11H,2-9H2,1H3,(H,19,20,25) |
InChI Key |
FAWBMMNPBWHFGU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCCC(=O)NC3=NC4=C(S3)CCCCC4)C=C1 |
Origin of Product |
United States |
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